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Compound of Interest

Compound Name: DiOC7(3)

Cat. No.: B1233052 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Core Principle: Concentration-Dependent Lipophilic
Accumulation
DiOC7(3) (3,3'-Diheptyloxacarbocyanine iodide) is a lipophilic, cationic fluorescent dye that

readily permeates the plasma membrane of live cells. Its staining mechanism is fundamentally

linked to its accumulation in lipid-rich membrane structures, driven by electrostatic forces and

its hydrophobic properties. The key determinant of its subcellular localization is its

concentration.

At low concentrations, DiOC7(3) functions as a Nernstian probe, accumulating primarily in

mitochondria.[1][2] This selective uptake is driven by the large negative mitochondrial

membrane potential (~-150 to -180 mV). The positively charged dye is electrophoretically

drawn into the mitochondrial matrix, where it concentrates, leading to a strong fluorescent

signal. This property makes DiOC7(3) a valuable tool for assessing mitochondrial health and

function.

At higher concentrations, the mitochondrial membrane potential becomes saturated, and the

dye begins to stain other intracellular membranes, most notably the endoplasmic reticulum

(ER).[1][2] The extensive membrane network of the ER provides a large surface area for the

lipophilic dye to intercalate, resulting in a characteristic reticular staining pattern. At these

higher concentrations, other organelles like the Golgi apparatus may also be stained.[2]
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Quantitative Data Summary
The following tables summarize the key quantitative parameters of DiOC7(3) and the closely

related DiOC6(3), which is often used as a reference due to its more extensive

characterization.

Parameter Value Reference

Excitation Wavelength (max) 450-490 nm [3]

Emission Wavelength (max) 510-520 nm [3]

Molecular Weight 600.57 g/mol [4]
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Application
Recommended
Concentration
Range

Incubation Time Notes

Mitochondrial Staining

(Live Cells)

<1 nM - 100 nM

(DiOC6(3))
15-30 minutes

Very low

concentrations (<1

nM) are crucial for

quantitative

membrane potential

measurements to

ensure Nernstian

distribution.[5][6]

Endoplasmic

Reticulum Staining

(Live Cells)

>1 µM (DiOC6(3)) 2-20 minutes

Higher concentrations

lead to staining of the

ER and other

intracellular

membranes.[2][7]

General Cell

Membrane Staining

(Suspension/Adherent

Cells)

1-10 µM (DiOC6(3)) 2-20 minutes

Optimal concentration

should be determined

empirically for

different cell types.[2]

In Vivo Vascular

Density Quantification

1 mg/kg (via tail vein

injection)
5 minutes

The dye stains the

vascular endothelium,

allowing for

quantification of blood

vessel density in

tissue sections.[3]

Experimental Protocols
Protocol 1: Measurement of Mitochondrial Membrane
Potential by Flow Cytometry (Adapted from DiOC6(3)
protocols)
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This protocol is adapted from established methods for DiOC6(3) and is intended for the

qualitative and semi-quantitative assessment of mitochondrial membrane potential. For precise

quantitative measurements, equilibration with very low dye concentrations (<1 nM) is

recommended.[5]

Materials:

DiOC7(3) stock solution (1 mM in DMSO)

Phosphate-buffered saline (PBS) or appropriate cell culture medium

Suspension cells or trypsinized adherent cells

FCCP (carbonyl cyanide p-trifluoromethoxyphenylhydrazone) as a depolarizing control

(optional)

Flow cytometer with a 488 nm laser and appropriate emission filters (e.g., 530/30 nm)

Procedure:

Cell Preparation: Resuspend cells in PBS or culture medium at a concentration of 1 x 10^6

cells/mL.

Staining: Add DiOC7(3) working solution to the cell suspension to a final concentration of 10-

100 nM. For a positive control for depolarization, add FCCP (final concentration 5-10 µM) to

a separate tube.

Incubation: Incubate the cells for 15-30 minutes at 37°C, protected from light.

Washing: Centrifuge the cells at 300 x g for 5 minutes and resuspend the pellet in fresh, pre-

warmed PBS or medium. Repeat the wash step twice to remove unbound dye.

Flow Cytometry Analysis: Analyze the cells on a flow cytometer, exciting at 488 nm and

collecting the emission in the green channel (typically FL1). A decrease in fluorescence

intensity indicates mitochondrial depolarization.
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Protocol 2: Staining of the Endoplasmic Reticulum in
Live Adherent Cells
Materials:

DiOC7(3) stock solution (1 mM in DMSO)

Cell culture medium

Adherent cells cultured on coverslips or in imaging dishes

Fluorescence microscope with appropriate filters for green fluorescence

Procedure:

Cell Preparation: Grow adherent cells to the desired confluency on a suitable imaging

substrate.

Staining Solution Preparation: Prepare a working solution of DiOC7(3) in pre-warmed cell

culture medium at a final concentration of 1-5 µM.

Staining: Remove the culture medium from the cells and replace it with the DiOC7(3)
staining solution.

Incubation: Incubate the cells for 5-15 minutes at 37°C, protected from light.

Washing: Gently wash the cells twice with pre-warmed culture medium.

Imaging: Image the cells immediately using a fluorescence microscope. The endoplasmic

reticulum will appear as a network of fine tubules throughout the cytoplasm.

Protocol 3: In Vivo Staining for Vascular Density
Quantification
Materials:

DiOC7(3) powder
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Sterile vehicle for injection (e.g., 50% ethanol, 50% propylene glycol)

Animal model (e.g., mouse)

Tissue freezing medium (e.g., OCT)

Cryostat

Fluorescence microscope

Procedure:

Dye Preparation: Prepare a 1 mg/mL solution of DiOC7(3) in the sterile vehicle.

Injection: Administer the DiOC7(3) solution to the animal via lateral tail vein injection at a

dose of 1 mg/kg.[3]

Circulation: Allow the dye to circulate for 5 minutes.[3]

Tissue Harvest and Preparation: Euthanize the animal and immediately excise the tissue of

interest. Embed the tissue in freezing medium and freeze at -20°C or below.[3]

Sectioning: Cut frozen sections of 10 µm thickness using a cryostat.

Imaging: Allow the sections to air dry at room temperature and then image using a

fluorescence microscope with excitation around 480 nm and emission detection around 515

nm.[3] The fluorescent signal will delineate the vasculature.

Visualizations
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Mechanism of DiOC7(3) Cellular Uptake and Staining.
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Preparation

Staining & Incubation

Washing

Analysis

Start: Prepare Cell Suspension
(1x10^6 cells/mL)

Prepare DiOC7(3) Working Solution
(e.g., 50 nM for Mitochondria)

Add Dye to Cell Suspension

Incubate 15-30 min at 37°C
(Protect from light)

Centrifuge (300 x g, 5 min)

Resuspend in Fresh Medium

Repeat Centrifugation

Resuspend for Analysis

Analyze by Flow Cytometry
(Ex: 488 nm, Em: ~520 nm)

Click to download full resolution via product page

Flow Cytometry Workflow for Mitochondrial Staining.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 10 Tech Support

https://www.benchchem.com/product/b1233052?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1233052?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. mterasaki.us [mterasaki.us]

2. cdn.stemcell.com [cdn.stemcell.com]

3. medchemexpress.com [medchemexpress.com]

4. DiOC7(3) iodide [3,3-Diheptyloxacarbocyanine iodide] | AAT Bioquest [aatbio.com]

5. Quantitative assay by flow cytometry of the mitochondrial membrane potential in intact
cells - PubMed [pubmed.ncbi.nlm.nih.gov]

6. Slow-Response Probes—Section 22.3 | Thermo Fisher Scientific - SG [thermofisher.com]

7. Probes for Mitochondria—Section 12.2 | Thermo Fisher Scientific - US [thermofisher.com]

To cite this document: BenchChem. [The Mechanism of DiOC7(3) Staining: An In-depth
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1233052#what-is-the-mechanism-of-dioc7-3-staining]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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